molecular formula C29H53INO4P B10854239 18-(P-(124I)-Iodophenyl)octadecyl phosphocholine CAS No. 873438-87-0

18-(P-(124I)-Iodophenyl)octadecyl phosphocholine

Cat. No.: B10854239
CAS No.: 873438-87-0
M. Wt: 634.6 g/mol
InChI Key: ZOAIEFWMQLYMTF-PEHXSSJGSA-N
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Description

Iopofosine I-124 is a small-molecule phospholipid drug conjugate designed to deliver cytotoxic radiation directly to cancer cells. It is a radiopharmaceutical compound that incorporates iodine-124, a radioisotope, into its structure. This compound is primarily used in the treatment of various cancers, including lymphoplasmacytic lymphoma, multiple myeloma, and diffuse large B-cell lymphoma .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Iopofosine I-124 involves the conjugation of iodine-124 to a phospholipid ether backbone. The process typically includes the following steps:

Industrial Production Methods: Industrial production of Iopofosine I-124 involves large-scale synthesis using automated systems to ensure consistency and purity. The production process is carried out under strict regulatory guidelines to ensure the safety and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: Iopofosine I-124 primarily undergoes substitution reactions due to the presence of the iodine-124 isotope. These reactions are crucial for the compound’s ability to target and bind to cancer cells.

Common Reagents and Conditions:

Major Products: The major product of these reactions is the radiolabeled phospholipid ether, which is the active form of Iopofosine I-124 .

Scientific Research Applications

Iopofosine I-124 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a radiolabeling agent for studying molecular interactions and pathways.

    Biology: Employed in cellular and molecular biology research to track and visualize cellular processes.

    Medicine: Utilized in the treatment of various cancers, including lymphoplasmacytic lymphoma, multiple myeloma, and diffuse large B-cell lymphoma.

    Industry: Applied in the development of new radiopharmaceuticals and targeted therapies.

Mechanism of Action

Iopofosine I-124 exerts its effects by delivering cytotoxic radiation directly to cancer cells. The compound targets lipid rafts in the cell membrane, which are enriched in cancer cells. Upon binding to these lipid rafts, Iopofosine I-124 undergoes trans-membrane inversion, allowing the radioisotope to enter the cytosol and deliver targeted radiation. This radiation induces DNA damage and apoptosis in cancer cells, leading to their destruction .

Comparison with Similar Compounds

    Iopofosine I-131: Another radiopharmaceutical compound that uses iodine-131 instead of iodine-124.

    CLR 1404: A phospholipid ether analog that also targets lipid rafts in cancer cells.

Uniqueness of Iopofosine I-124: Iopofosine I-124 is unique due to its use of iodine-124, which has a longer half-life compared to iodine-131. This allows for extended imaging and therapeutic applications. Additionally, its targeted delivery mechanism minimizes exposure to healthy cells, reducing potential side effects .

Properties

CAS No.

873438-87-0

Molecular Formula

C29H53INO4P

Molecular Weight

634.6 g/mol

IUPAC Name

18-(4-(124I)iodanylphenyl)octadecyl 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C29H53INO4P/c1-31(2,3)25-27-35-36(32,33)34-26-19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-28-21-23-29(30)24-22-28/h21-24H,4-20,25-27H2,1-3H3/i30-3

InChI Key

ZOAIEFWMQLYMTF-PEHXSSJGSA-N

Isomeric SMILES

C[N+](C)(C)CCOP(=O)([O-])OCCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)[124I]

Canonical SMILES

C[N+](C)(C)CCOP(=O)([O-])OCCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)I

Origin of Product

United States

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